(E)-ethyl 3-(5-methylisoxazol-3-yl)acrylate
Description
Properties
IUPAC Name |
ethyl (E)-3-(5-methyl-1,2-oxazol-3-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-12-9(11)5-4-8-6-7(2)13-10-8/h4-6H,3H2,1-2H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUIHVIMBYUVCG-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=NOC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=NOC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-(5-methylisoxazol-3-yl)acrylate typically involves the reaction of ethyl acrylate with 5-methylisoxazole under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the ethyl acrylate, followed by the addition of 5-methylisoxazole . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 3-(5-methylisoxazol-3-yl)acrylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
(E)-ethyl 3-(5-methylisoxazol-3-yl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving isoxazole derivatives.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-ethyl 3-(5-methylisoxazol-3-yl)acrylate involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, influencing biological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Variations
Key Observations :
- Steric and Electronic Effects : Replacing the ethyl ester with a tert-butyl group (as in the tert-butyl analog) introduces steric hindrance, which may reduce electrophilicity at the β-carbon but improve stability . The 5-methylisoxazole moiety itself provides a balance of electron-withdrawing and aromatic properties, enhancing reactivity compared to phenyl-substituted acrylates .
- Synthetic Yields : The tert-butyl analog achieves an 80% yield under optimized conditions (NaH/THF), whereas imidazole-containing analogs rely on palladium-catalyzed cross-coupling (70% yield in analogous reactions) . Lower yields (e.g., 37.2% in post-synthetic modifications) highlight challenges in functional group compatibility .
Physicochemical Properties
While direct data for this compound are sparse, its analogs provide insights:
Biological Activity
(E)-Ethyl 3-(5-methylisoxazol-3-yl)acrylate is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
This compound features an isoxazole moiety, which is known for its diverse biological activities. The structure can be represented as follows:
This compound has been synthesized and characterized using various spectroscopic methods, including NMR and mass spectrometry, confirming its structure and purity.
Antiviral Activity
Research indicates that derivatives of isoxazole compounds exhibit antiviral properties. A study highlighted the effectiveness of certain isoxazole derivatives against enterovirus 71 (EV71), a virus responsible for hand, foot, and mouth disease. Specifically, compounds similar to this compound demonstrated significant inhibition of EV71 protease activity, with effective concentrations (EC50) reported in the nanomolar range. For instance, a related compound showed an EC50 of 7 nM with a cytotoxicity (CC50) of 5 μM, yielding a selective index of 714 .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes. In vitro studies have shown that it can inhibit α-glucosidase activity, which is crucial in carbohydrate metabolism and diabetes management. The IC50 value for related compounds was reported at approximately 286 µM, indicating moderate inhibitory activity compared to standard drugs like acarbose .
The biological activity of this compound is largely attributed to its structural features that facilitate interaction with biological targets. Molecular docking studies suggest that the compound binds effectively to active sites of target enzymes through various interactions, including hydrogen bonding and hydrophobic interactions. This binding affinity correlates with its inhibitory effects on viral replication and enzyme activity.
Case Studies
- Antiviral Efficacy : A research study investigated the antiviral properties of several isoxazole derivatives against EV71. The results indicated that compounds with similar structures to this compound significantly reduced viral protein levels in infected cells when administered at increasing concentrations .
- Diabetes Management : Another study focused on the α-glucosidase inhibition potential of isoxazole derivatives. It was found that these compounds could serve as effective agents in managing postprandial blood glucose levels by inhibiting carbohydrate absorption .
Data Summary
Q & A
Q. What are the optimized synthetic routes for (E)-ethyl 3-(5-methylisoxazol-3-yl)acrylate, and how can reaction efficiency be validated?
The compound is typically synthesized via the Horner-Wadsworth-Emmons (HWE) reaction , a method validated for analogous acrylate derivatives. For example, in the synthesis of (E)-tert-butyl 3-(5-methylisoxazol-3-yl)acrylate, sodium hydride (NaH) in tetrahydrofuran (THF) was used to deprotonate the phosphonate ester, followed by dropwise addition of 5-methylisoxazole-3-carbaldehyde. The reaction proceeded at 0°C under nitrogen, achieving an 80% yield after silica gel chromatography . Key validation steps include:
- Monitoring reaction progress via thin-layer chromatography (TLC) .
- Confirming yield through gravimetric analysis and LC-MS (e.g., m/z 209.9 [M+H]+ observed in similar syntheses) .
Q. What spectroscopic and chromatographic methods are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can identify the (E)-configuration via coupling constants (e.g., J = 12–16 Hz for α,β-unsaturated esters) and assign signals to the isoxazole ring and ester group .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Used to verify molecular weight and purity (e.g., retention time of 1.73 min in analogous compounds) .
- X-ray Crystallography : For definitive structural confirmation, SHELX programs (e.g., SHELXL) are employed to refine crystal structures, as demonstrated in studies of isoxazole-containing derivatives .
Q. How is purification achieved for this compound, and what solvent systems mitigate co-elution of byproducts?
- Silica Gel Chromatography : A hexane:ethyl acetate gradient (e.g., 1:5 ratio) effectively separates the product from unreacted aldehydes or phosphonate esters .
- Challenges include avoiding decomposition of the α,β-unsaturated ester during elution. Low-polarity solvents and reduced exposure to light/heat are recommended.
Advanced Research Questions
Q. How do electronic effects of the 5-methylisoxazole substituent influence the compound’s reactivity in Michael addition or cycloaddition reactions?
The electron-withdrawing nature of the isoxazole ring enhances the electrophilicity of the α,β-unsaturated ester, facilitating nucleophilic attacks. For example:
- Michael Additions : Amines or thiols attack the β-position, with kinetics influenced by the isoxazole’s resonance stabilization.
- Diels-Alder Reactions : The electron-deficient dienophile reacts efficiently with electron-rich dienes. Computational studies (e.g., DFT) can map frontier molecular orbitals to predict regioselectivity .
Q. What computational strategies are employed to predict the compound’s electronic properties and interaction with biological targets?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess reactivity and charge distribution across the isoxazole and acrylate moieties.
- Molecular Docking : Screens against enzymes (e.g., cyclooxygenase-2) to hypothesize binding modes, leveraging crystallographic data from similar structures .
Q. How can researchers design kinetic studies to resolve contradictions in catalytic hydrogenation rates of the α,β-unsaturated ester?
- Variable-Pressure Experiments : Compare hydrogenation rates under H₂ pressures (1–10 atm) to identify mass transfer limitations.
- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to probe H/D exchange effects on reaction pathways .
Q. What methodologies elucidate the compound’s role in modulating biological pathways, such as inflammation or microbial growth?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
